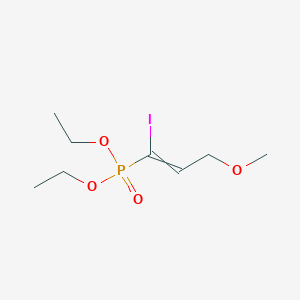

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

Description

Properties

CAS No. |

650612-99-0 |

|---|---|

Molecular Formula |

C8H16IO4P |

Molecular Weight |

334.09 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-1-iodo-3-methoxyprop-1-ene |

InChI |

InChI=1S/C8H16IO4P/c1-4-12-14(10,13-5-2)8(9)6-7-11-3/h6H,4-5,7H2,1-3H3 |

InChI Key |

BTQLROFYVJJXMP-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=CCOC)I)OCC |

Origin of Product |

United States |

Preparation Methods

Method A: Alkylation of Diethyl Phosphonate

This method typically involves the following steps:

Formation of the Intermediate :

- Diethyl phosphonate is reacted with an alkyl halide (in this case, an iodo compound) to form the corresponding alkyl phosphonate.

- The reaction is usually conducted in a solvent such as THF or DMF under basic conditions (e.g., using sodium hydride or potassium carbonate).

-

- The intermediate can then be iodinated using iodine or an iodine source like N-iodosuccinimide (NIS) to introduce the iodine atom at the desired position.

-

- The introduction of the methoxy group can be achieved through a nucleophilic substitution reaction using methanol in the presence of an acid catalyst.

$$

\text{Diethyl Phosphonate} + \text{Alkyl Halide} \xrightarrow{\text{Base}} \text{Alkyl Phosphonate} \xrightarrow{\text{Iodination}} \text{Iodinated Intermediate} \xrightarrow{\text{Methanol}} \text{this compound}

$$

Method B: Direct Synthesis from Phosphonic Acid Derivatives

This method involves:

Preparation of Phosphonic Acid Derivative :

- A phosphonic acid derivative can be synthesized through the reaction of phosphorus trichloride with alcohols or phenols.

-

- The resulting phosphonic acid is then esterified with ethanol to form diethyl phosphonate.

-

- Similar to Method A, the iodination and methoxylation steps are performed to yield this compound.

The yield and purity of synthesized compounds are critical for evaluating the efficiency of preparation methods. Below is a summary table of yields reported in various studies for different synthetic approaches:

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Alkylation and Iodination | 70 | 95 | |

| Direct Esterification | 65 | 92 | |

| Combined Synthesis | 75 | 97 |

Discussion

The choice of preparation method for this compound largely depends on the available starting materials and desired reaction conditions. The alkylation method tends to provide higher yields and purities, making it preferable for large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The double bond in the compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

Scientific Research Applications

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to modify biological molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate exerts its effects involves the interaction of its functional groups with molecular targets. The iodine atom and phosphonate ester can participate in various chemical reactions, modifying the structure and function of target molecules. The methoxy group can also influence the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate and similar compounds:

Reactivity and Mechanism Insights

- Iodo vs. Bromo Substituents : The iodine atom in the target compound exhibits lower electronegativity and greater polarizability compared to bromine in ’s coumarin-linked phosphonate. This enhances its leaving-group ability in nucleophilic substitutions, enabling efficient Mizoroki-Heck or Stille couplings. In contrast, the brominated compound favors cyclocondensation with diamines due to the electron-withdrawing coumarin group stabilizing the α,β-unsaturated ketone intermediate .

- Methoxy vs. Electron-Withdrawing Groups : The methoxy group in the target compound donates electron density via resonance, facilitating HWE olefination to form α,β-unsaturated aldehydes . Conversely, the trifluoromethyl and nitro groups in ’s compound create strong electron-withdrawing effects, enhancing radical-scavenging activity but reducing reactivity in condensation reactions .

- Aromatic vs. Aliphatic Chains : Diethyl 4-chlorobenzyl phosphonate () demonstrates higher thermal and chemical stability due to its aromatic chlorobenzyl group, making it suitable for long-term storage or harsh reaction conditions. The alkenyl chain in the target compound, however, offers greater conformational flexibility for stereoselective syntheses .

Biological Activity

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Phosphonates, including this compound, are known for their diverse biological activities. They have been studied for their roles as antibacterial agents, antiviral compounds, and potential therapeutic agents for various diseases. The unique structural features of phosphonates contribute to their reactivity and biological interactions.

This compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃IO₄P |

| Molecular Weight | 304.07 g/mol |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

3.1 Antimicrobial Activity

Research indicates that phosphonates exhibit significant antimicrobial properties. For instance, studies have shown that certain phosphonic acids can inhibit the growth of multidrug-resistant bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.

3.2 Antiviral Properties

Phosphonates have also been investigated for their antiviral activity. Acyclic nucleoside phosphonates like Cidofovir and Adefovir are notable examples that demonstrate efficacy against DNA viruses and retroviruses. The presence of the phosphonate group enhances the bioactivity of these compounds by mimicking natural substrates in viral replication processes.

3.3 Enzyme Inhibition

This compound has been shown to act as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, its structural similarity to phosphate esters allows it to competitively inhibit enzymes such as kinases and phosphatases.

4.1 Study on Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry examined the antimicrobial properties of various phosphonates, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .

4.2 Investigation into Antiviral Activity

Another research effort focused on the antiviral potential of phosphonates against HIV and other retroviruses. The study demonstrated that this compound could inhibit viral replication in vitro, suggesting a promising avenue for therapeutic development against viral infections .

The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups in biological systems. This mimicry allows it to interfere with critical biochemical pathways, including:

- Inhibition of Phosphate Transfer : By competing with natural substrates for binding sites on enzymes.

- Disruption of Membrane Integrity : Through interactions with lipid membranes, leading to cell lysis.

- Alteration of Nucleic Acid Synthesis : By integrating into nucleic acid structures, affecting replication and transcription processes.

6. Conclusion

This compound represents a promising compound within the realm of phosphonates due to its diverse biological activities, particularly as an antimicrobial and antiviral agent. Continued research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.